molecular formula C18H15N3O2 B4983802 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide

2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B4983802
M. Wt: 305.3 g/mol
InChI Key: BCYFALLEHSECCZ-UHFFFAOYSA-N
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Description

2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a cyano group attached to the indole ring and a methoxyphenyl group linked to the acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano source such as sodium cyanide.

    Acetamide Formation: The acetamide moiety can be formed by reacting the indole derivative with chloroacetyl chloride in the presence of a base.

    Methoxyphenyl Substitution: The final step involves the substitution of the methoxyphenyl group onto the acetamide using a suitable coupling reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, especially at the indole nitrogen or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various coupling reagents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction of the cyano group may produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The cyano and methoxyphenyl groups may enhance binding affinity and specificity to these targets, modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-phenylacetamide: Lacks the cyano and methoxy groups, which may result in different biological activities.

    2-(3-cyano-1H-indol-1-yl)-N-phenylacetamide: Similar structure but without the methoxy group, potentially affecting its chemical reactivity and biological properties.

    2-(3-cyano-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide: The position of the methoxy group can influence the compound’s properties.

Uniqueness

The presence of both the cyano and methoxyphenyl groups in 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(3-cyanoindol-1-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-23-17-9-5-3-7-15(17)20-18(22)12-21-11-13(10-19)14-6-2-4-8-16(14)21/h2-9,11H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYFALLEHSECCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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